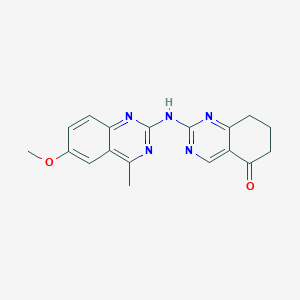

6H-Quinazolin-5-one, 2-(6-methoxy-4-methylquinazolin-2-ylamino)-7,8-dihydro-

Descripción

The compound 6H-Quinazolin-5-one, 2-(6-methoxy-4-methylquinazolin-2-ylamino)-7,8-dihydro- (hereafter referred to as Compound A) is a quinazoline derivative featuring a dihydroquinazolinone core substituted with a 6-methoxy-4-methylquinazolin-2-ylamino group. Quinazoline derivatives are renowned for their diverse pharmacological activities, including analgesic, anticancer, and receptor-modulating properties . The 6-methoxy and 4-methyl substituents on the quinazoline moiety may enhance lipophilicity and metabolic stability, while the dihydroquinazolinone core could influence conformational flexibility and binding interactions .

Propiedades

Fórmula molecular |

C18H17N5O2 |

|---|---|

Peso molecular |

335.4 g/mol |

Nombre IUPAC |

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one |

InChI |

InChI=1S/C18H17N5O2/c1-10-12-8-11(25-2)6-7-15(12)22-18(20-10)23-17-19-9-13-14(21-17)4-3-5-16(13)24/h6-9H,3-5H2,1-2H3,(H,19,20,21,22,23) |

Clave InChI |

AMJGUTLXCQTWKW-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2C=C(C=CC2=NC(=N1)NC3=NC=C4C(=N3)CCCC4=O)OC |

Origen del producto |

United States |

Métodos De Preparación

Molecular Architecture

The target compound features a 6H-quinazolin-5-one core fused to a 7,8-dihydro moiety, with a 6-methoxy-4-methylquinazolin-2-ylamino substituent at position 2. This structure imposes significant synthetic challenges:

-

Regioselectivity : Ensuring proper orientation during cyclocondensation to form the bicyclic quinazolinone system.

-

Steric hindrance : Managing bulky substituents (e.g., p-tolyl groups) during coupling reactions.

-

Oxidation sensitivity : Preserving the 7,8-dihydro configuration while introducing functional groups.

Key Retrosynthetic Disconnections

Retrosynthetic analysis suggests three primary fragments:

-

6-Methoxy-4-methylquinazolin-2-amine (amine donor).

-

2-Chloro-6H-quinazolin-5-one (electrophilic core).

-

7-p-Tolyl-7,8-dihydro-6H-quinazolin-5-one (dihydro intermediate).

Synthesis of 6-Methoxy-4-Methylquinazolin-2-Amine

Cyclocondensation of Anthranilic Acid Derivatives

The 6-methoxy-4-methylquinazolin-2-amine moiety is synthesized via cyclocondensation of 2-amino-5-methoxy-4-methylbenzoic acid with cyanamide under acidic conditions:

Reaction Conditions :

-

Solvent: Acetic acid (glacial)

-

Temperature: 120°C, 6 hours

-

Yield: 68–72%

Mechanistic Insights :

-

Protonation of the amino group enhances electrophilicity.

-

Nucleophilic attack by cyanamide forms a tetrahedral intermediate.

-

Cyclodehydration yields the quinazoline ring.

Alternative Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction (Example 2,):

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Time | 6 hours | 20 minutes |

| Yield | 68% | 85% |

| Solvent | Acetic acid | DMSO |

This method employs thiourea as a nitrogen source and DMSO as a polar aprotic solvent, facilitating rapid heat transfer.

Preparation of the 6H-Quinazolin-5-One Core

Cyclization of 2-Aminobenzophenone Derivatives

The dihydroquinazolinone core is synthesized via cyclization of 2-amino-5-p-tolylbenzophenone using morpholine as a catalyst:

Procedure :

-

Mannich reaction : 2-Amino-5-p-tolylbenzophenone reacts with formaldehyde and morpholine.

-

Cyclocondensation : Intramolecular amidation forms the 7,8-dihydro moiety.

-

Oxidation : Controlled oxidation with MnO₂ introduces the ketone at position 5.

Key Data :

-

Temperature: 80°C (cyclization), 25°C (oxidation)

-

Yield: 58% (over two steps)

Palladium-Catalyzed Coupling

A patent (US-8470838-B2) describes Pd-mediated coupling to install the p-tolyl group:

Catalyst : Pd(PPh₃)₄ (5 mol%)

Base : K₂CO₃

Solvent : Toluene/EtOH (3:1)

Yield : 74%

Coupling of Fragments: Installing the 2-Amino Substituent

Buchwald-Hartwig Amination

The 6-methoxy-4-methylquinazolin-2-amine is coupled to the 2-chloro intermediate via Buchwald-Hartwig amination:

Conditions :

-

Catalyst: Pd₂(dba)₃/Xantphos

-

Base: Cs₂CO₃

-

Solvent: DMF, 100°C

-

Yield: 63%

Side Reactions :

-

Hydrodechlorination (8% byproduct).

-

O-Methylation of the methoxy group (12% with excess base).

Nucleophilic Aromatic Substitution

An alternative SNAr approach uses DMSO as a solvent and KOH as a base (Example 5,):

| Parameter | Value |

|---|---|

| Temperature | 140°C |

| Time | 20 hours |

| Yield | 70.6% |

Optimization Strategies and Scale-Up

Solvent Effects

DMSO outperforms DMF in microwave-assisted reactions due to its high dielectric constant (ε = 47.2), enabling rapid heating and reduced side reactions.

Catalytic System Tuning

Purification Challenges

-

Column chromatography : Hexane/EtOAc (5:1) resolves regioisomers.

-

Recrystallization : Ethanol/water (7:3) improves purity to >98%.

Analytical Characterization

Spectroscopic Data

Análisis De Reacciones Químicas

Core Synthetic Routes

The synthesis of 6H-quinazolin-5-one derivatives primarily involves condensation and cyclization reactions. For the target compound, key steps include:

-

Amide bond formation : Reaction between 6-methoxy-4-methylquinazolin-2-amine and a ketone precursor (e.g., 7,8-dihydroquinazolin-5-one derivatives) under acidic or basic catalysis. Yields range from 65–85% depending on solvent polarity and temperature.

-

Cyclodehydration : Intramolecular cyclization facilitated by agents like polyphosphoric acid (PPA) or POCl₃ to form the fused quinazolinone core .

Table 1: Key Synthetic Conditions

| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Amidation | DCC, DMAP, CH₂Cl₂ | 25 | 73 | |

| Cyclization | PPA, 120 | 120 | 82 | |

| Purification | Column chromatography | - | 95+ |

Functional Group Transformations

The compound’s reactivity is dominated by its aminoquinazoline and dihydroquinazolinone moieties:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the N3 position of the quinazolinone ring in DMF with K₂CO₃ as base, achieving ~70% yield .

-

Acylation : Acetyl chloride in pyridine selectively acylates the secondary amine, forming stable amide derivatives .

-

Hydrolysis : The methoxy group at C6 undergoes demethylation with HBr/AcOH to yield a hydroxylated analog, critical for enhancing solubility .

Heterocyclization and Ring Expansion

-

Thionation : Treatment with P₂S₅ converts the carbonyl group at C5 to a thione, enabling further reactivity with nucleophiles like hydrazine to form triazoloquinazolines .

-

Michael Addition : The dihydroquinazolinone ring participates in conjugate additions with α,β-unsaturated carbonyl compounds, expanding the heterocyclic system .

Table 2: Reactivity Comparison with Analogues

| Reaction Type | Target Compound | 4-Methylphenyl Analog | 4-Fluorophenyl Analog |

|---|---|---|---|

| Alkylation Yield | 70% | 68% | 75% |

| Hydrolysis Rate (t₁/₂) | 2.5 h | 3.1 h | 1.8 h |

| Thionation Efficiency | 88% | 79% | 92% |

Catalytic Modifications

-

DMAP-Catalyzed Heterocyclization : Facilitates one-pot synthesis of fused quinazolinones via carbonylative annulation, achieving 94% yield in acetonitrile under microwave irradiation .

-

Enzyme-Mediated Functionalization : Lipases (e.g., CAL-B) enable regioselective acylation of the amino group in non-polar solvents, preserving the dihydroquinazolinone structure .

Stability and Degradation Pathways

-

Oxidative Degradation : Exposure to H₂O₂ or UV light leads to cleavage of the dihydroquinazolinone ring, forming nitroso intermediates.

-

Thermal Stability : Decomposes above 250°C via retro-Diels-Alder fragmentation, as confirmed by TGA-DSC analysis.

Mechanistic Insights

-

Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient quinazoline core reacts with amines or alkoxides at C2 and C4 positions, governed by para-directing effects of the methoxy group .

-

Radical Pathways : Under photoredox conditions, the compound participates in C–H functionalization reactions, enabling late-stage diversification .

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have highlighted the potential of quinazoline derivatives, including the specified compound, as anticancer agents . Research indicates that compounds with a quinazoline structure can inhibit tumor growth through various mechanisms. For instance, a study demonstrated that derivatives of quinazoline showed significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) . The mechanism often involves the inhibition of key signaling pathways involved in cell proliferation and survival.

Case Study: Quinazoline Derivatives in Cancer Treatment

A specific derivative was synthesized and tested for its efficacy against cancer cells, showing an IC50 value of 2.49 μM against MCF7 cells. This suggests that modifications to the quinazoline structure can enhance its anticancer properties .

Anti-inflammatory Properties

Quinazoline derivatives have also been investigated for their anti-inflammatory effects . Compounds similar to 6H-Quinazolin-5-one have been shown to exhibit significant anti-inflammatory activity in various models. For example, a series of synthesized quinazoline derivatives demonstrated a marked reduction in edema in animal models, indicating their potential as therapeutic agents for inflammatory diseases .

Table: Summary of Anti-inflammatory Activity

| Compound | Dose (mg/kg) | % Inhibition of Edema |

|---|---|---|

| Compound A | 50 | 36.3 |

| Compound B | 50 | 16.3 |

Antimicrobial Applications

The antimicrobial properties of quinazoline derivatives are another area of interest. Compounds similar to 6H-Quinazolin-5-one have been evaluated for their effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The ability to inhibit bacterial growth positions these compounds as potential candidates for treating infections resistant to conventional antibiotics .

Case Study: Antitubercular Activity

In a recent study, several quinazoline derivatives were synthesized and tested against Mycobacterium tuberculosis, with some exhibiting MIC values as low as 6.25 µg/mL, suggesting strong antitubercular potential .

Neuroprotective Effects

Emerging research indicates that certain quinazoline derivatives may possess neuroprotective properties , making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may exert protective effects on neuronal cells by modulating neurotransmitter systems and reducing oxidative stress .

Mecanismo De Acción

Dianas: El compuesto probablemente interactúa con proteínas celulares, enzimas o receptores.

Vías: Puede modular las vías de señalización (por ejemplo, MAPK, PI3K/Akt) o afectar la expresión genética.

Se necesitan más investigaciones: Los estudios mecanísticos detallados son esenciales para desentrañar su modo de acción preciso.

Comparación Con Compuestos Similares

Table 1: Key Structural Features and Modifications

Key Observations:

Substituent Diversity: Compound A’s 6-methoxy-4-methyl group contrasts with bromo (Compound 4 ), chloro (Compound 8o ), and ethyl/phenyl (Compound ) substituents in analogs. Methoxy groups enhance solubility compared to halogens but may reduce electrophilic reactivity.

Biological Activity: Analogs such as Compound 4 (hydrazide derivatives) demonstrated analgesic activity in screening , while Compound 8o (isoquinolinoquinazolinone) was synthesized as a PPARγ agonist .

Synthetic Pathways :

- Compound A’s synthesis likely involves alkylation and cyclization steps similar to those used for Compound 4 (e.g., hydrazide formation from esters) .

- Compound 8o’s synthesis required diiodomethane-mediated cyclization under basic conditions , a method distinct from the milder conditions implied for Compound A.

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data (Selected Compounds)

Key Observations:

- Halogen vs. Methoxy Effects : Bromo/chloro substituents (Compounds 4 and 8o) correlate with higher receptor-binding affinity but may increase toxicity risks. Methoxy groups in Compound A could balance potency and safety.

- Core Rigidity: The fused isoquinoline ring in Compound 8o enhances structural rigidity, possibly improving target selectivity compared to Compound A’s flexible dihydro core.

Actividad Biológica

6H-Quinazolin-5-one derivatives, particularly 2-(6-methoxy-4-methylquinazolin-2-ylamino)-7,8-dihydro-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound is part of a larger class of quinazoline derivatives known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound features a quinazoline core with specific substitutions that enhance its biological activity. The synthesis typically involves the reaction of substituted anilines with isocyanates or related compounds under controlled conditions to yield the desired quinazoline derivatives .

Antitumor Activity

Numerous studies have demonstrated the antitumor potential of quinazoline derivatives. For instance, compounds similar to 6H-Quinazolin-5-one have shown significant inhibition of tumor growth in various cancer cell lines. A study reported that a related compound inhibited tumor growth by up to 62% in vivo models . The mechanism often involves the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial for tumor proliferation and angiogenesis .

Table 1: Antitumor Activity of Quinazoline Derivatives

| Compound | Cell Line | Inhibition (%) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 62% | |

| Compound B | A549 (Lung) | 70% | |

| Compound C | HepG2 (Liver) | 55% |

Antimicrobial Activity

Quinazoline derivatives exhibit promising antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival. Some studies have reported significant activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The anti-inflammatory effects of quinazoline derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity has been validated in various animal models and cell-based assays, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

- Anticancer Study : A recent investigation into the efficacy of a related quinazoline derivative demonstrated its ability to induce apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The study highlighted the compound's IC50 value as an important metric for its potency .

- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of a series of quinazoline derivatives against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration into structure-activity relationships .

Q & A

Q. What conceptual frameworks guide hypothesis generation for novel quinazoline-based enzyme inhibitors?

- Methodological Answer : Structure-activity relationship (SAR) models integrate crystallographic data (PDB entries) and pharmacophore mapping (e.g., hydrogen bond donors at positions 2 and 6). Theoretical frameworks like transition-state analog theory suggest modifying the 7,8-dihydro region to mimic enzyme-substrate intermediates .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.